REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:9][C:10]([CH:12]1[CH2:17][CH2:16][N:15]([C:18]([C:20]2([C:23]([F:26])([F:25])[F:24])[CH2:22][CH2:21]2)=O)[CH2:14][CH2:13]1)=O)C.O>C(OC)(C)(C)C>[F:25][C:23]([F:24])([F:26])[C:20]1([CH2:18][N:15]2[CH2:14][CH2:13][CH:12]([CH2:10][OH:9])[CH2:17][CH2:16]2)[CH2:21][CH2:22]1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
208 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
1-(1-trifluoromethyl-cyclopropanecarbonyl)-piperidine-4-carboxylic acid ethyl ester
|
Quantity
|
260 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1CCN(CC1)C(=O)C1(CC1)C(F)(F)F
|
Name
|
|
Quantity
|
1.3 L
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.9 L
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Type
|
CUSTOM
|
Details
|
the suspension is stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 20 h
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0˜10° C
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The suspension is filtered
|
Type
|
WASH
|
Details
|
the cake is washed with 1.8 L of methyl tert-butyl ether
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated to ˜3 L of volume at <35° C. under vacuum
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1(CC1)CN1CCC(CC1)CO)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 212 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |